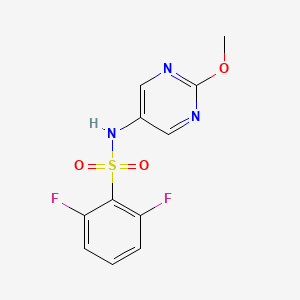

![molecular formula C18H11ClN2O2S B2479592 3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 380455-17-4](/img/structure/B2479592.png)

3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H11ClN2O2S and its molecular weight is 354.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

Research has been conducted on the structural analysis and synthesis of related thieno[2,3-d]pyrimidine compounds, highlighting their complex molecular architectures and potential for various applications. For instance, studies have demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives fused with other rings, exploring their chemical properties and interactions, such as hydrogen bonding and molecular arrangements (J. N. Low et al., 2004). Another study focused on the one-step reaction synthesis of thieno[2,3-d]pyrimidine compounds, aiming to produce biologically active compounds with potential inhibitory and anticancer activities (A. El-Gazzar et al., 2006).

Electronic and Optical Properties

The electronic, linear, and nonlinear optical (NLO) properties of thiopyrimidine derivatives have been investigated, revealing their significance in medicine and nonlinear optics. Density Functional Theory (DFT) calculations have provided insights into the structural parameters, electronic properties, and NLO characteristics of these compounds, suggesting their utility in optoelectronic applications (A. Hussain et al., 2020).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of certain thieno[2,3-d]pyrimidin-2,4(1H,3H)-dione derivatives have been reported, with studies highlighting their moderate activity against bacterial strains like S. aureus, E. coli, and B. subtilis. These findings suggest the potential of these compounds as promising objects for antibacterial research (S. Vlasov et al., 2022).

Heterocyclic Chemistry and Drug Design

Thieno[2,3-d]pyrimidines have been synthesized and investigated for their potential in drug design, offering insights into their pharmacological activities. The synthesis of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids aimed at exploring their antibacterial and antitumor potential, reflecting the versatility and significance of these compounds in medicinal chemistry (S. Alwan et al., 2014).

Mechanism of Action

Target of Action

The compound Oprea1_092919, a pyrido[2,3-d]pyrimidine derivative, has been found to interact with a broad spectrum of targets. These include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

This can affect the function of these proteins and disrupt the signaling pathways they are involved in .

Biochemical Pathways

Oprea1_092919 affects multiple biochemical pathways due to its interaction with various targets. These pathways include those regulated by the targets mentioned above, such as the PI3K/AKT/mTOR pathway , MAPK/ERK pathway , and JAK/STAT pathway . These pathways are involved in cell growth, proliferation, survival, and other cellular processes. Disruption of these pathways can lead to the inhibition of cancer cell growth and proliferation.

Result of Action

The result of Oprea1_092919’s action is the inhibition of cell growth and proliferation, particularly in cancer cells . By interacting with its targets and disrupting the associated biochemical pathways, the compound can inhibit the growth and proliferation of cancer cells. This makes Oprea1_092919 a potential candidate for the development of anticancer drugs.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Oprea1_092919 are not fully understood yet. Related pyrido[2,3-d]pyrimidines have been found to interact with various enzymes and proteins. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Cellular Effects

Related compounds have shown significant inhibitory effects on the growth of various cell lines . For instance, some pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

Related compounds have been found to inhibit CDK2, a cyclin-dependent kinase responsible for phosphorylation of key components for cell proliferation . These compounds fit well into the CDK2 active site through essential hydrogen bonding .

Temporal Effects in Laboratory Settings

Related compounds have shown significant inhibitory activity against CDK2 over time .

Metabolic Pathways

Related compounds have been found to interact with various enzymes and proteins involved in cellular processes .

Transport and Distribution

Related nucleoside analogues have been suggested to be easily transported into Mycobacterium tuberculosis .

Properties

IUPAC Name |

3-(3-chlorophenyl)-6-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O2S/c19-12-7-4-8-13(9-12)21-17(22)14-10-15(11-5-2-1-3-6-11)24-16(14)20-18(21)23/h1-10H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKNEWPWJUYISU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)NC(=O)N(C3=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

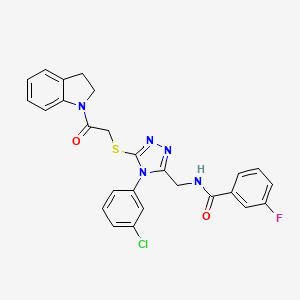

![Ethyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2479509.png)

![(2Z)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2479510.png)

![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479513.png)

![N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)

![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)

![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

![ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479520.png)

![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)